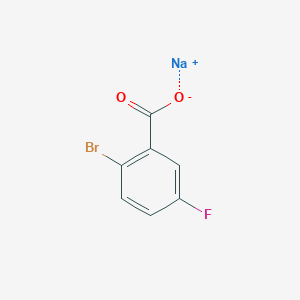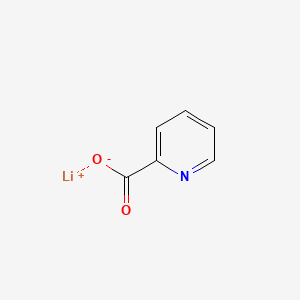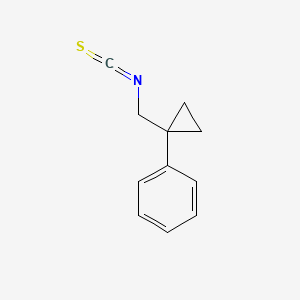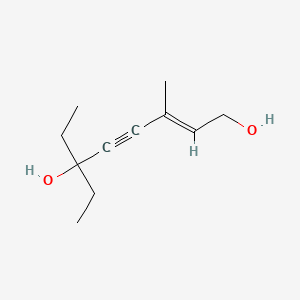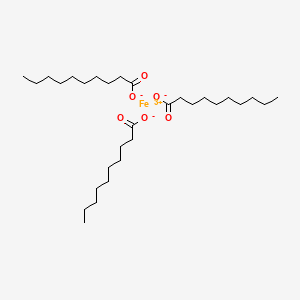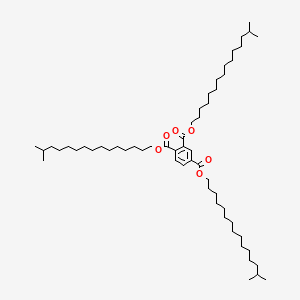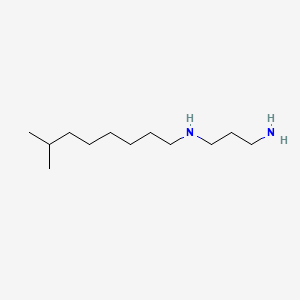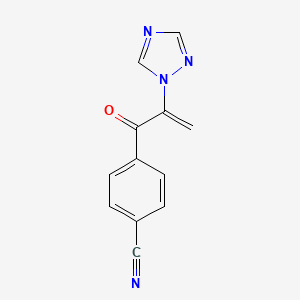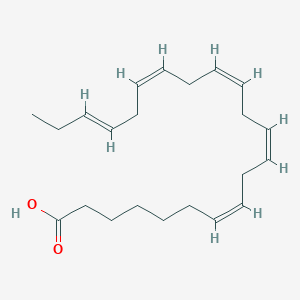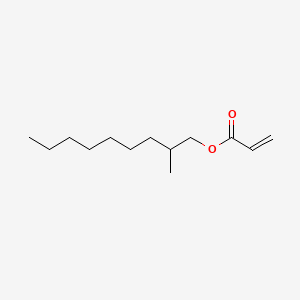
2-Methylnonyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonyl acrylate is an organic compound with the molecular formula C₁₃H₂₄O₂. It is a type of acrylate ester, which are commonly used in the production of polymers and coatings due to their excellent adhesive properties and resistance to environmental degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylnonyl acrylate can be synthesized through the esterification of 2-methylnonanol with acrylic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods ensure consistent product quality and efficient use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnonyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form polyacrylates, which are used in coatings, adhesives, and sealants.
Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to produce 2-methylnonanol and acrylic acid.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Major Products Formed:
Polyacrylates: Used in various industrial applications.
2-Methylnonanol and Acrylic Acid: Byproducts of hydrolysis.
Oxidized Derivatives: Various carboxylic acids and their derivatives.
Applications De Recherche Scientifique
2-Methylnonyl acrylate is utilized in several scientific research applications, including:
Chemistry: It serves as a monomer in the synthesis of specialty polymers and coatings.
Biology: It is used in the development of bio-compatible materials and drug delivery systems.
Medicine: It is explored for its potential use in medical adhesives and wound dressings.
Industry: It is employed in the production of high-performance coatings and adhesives for various industrial applications.
Mécanisme D'action
The mechanism by which 2-Methylnonyl acrylate exerts its effects depends on its application. For instance, in polymerization, it acts as a monomer that undergoes free radical polymerization to form polyacrylates. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process.
Comparaison Avec Des Composés Similaires
Butyl Acrylate
Ethyl Acrylate
Methyl Acrylate
2-Ethylhexyl Acrylate
2-Propylheptyl Acrylate
Propriétés
Numéro CAS |
93804-46-7 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methylnonyl prop-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-15-13(14)5-2/h5,12H,2,4,6-11H2,1,3H3 |
Clé InChI |
DYJRZZRIXYRTMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


